molecular formula C32H48O5 B1655413 11-Oxoursolic acid acetate CAS No. 35959-01-4

11-Oxoursolic acid acetate

Cat. No.: B1655413
CAS No.: 35959-01-4
M. Wt: 512.7 g/mol
InChI Key: XDHCWTUZCOFKRH-CIKBGXLUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-11-keto-ursolic acid typically involves the extraction of triterpenoids from Eriobotrya japonica leaves. The compound is then isolated and purified using chromatographic techniques . Specific synthetic routes and reaction conditions are not extensively documented in the literature, but the process generally involves organic solvent extraction followed by purification steps.

Industrial Production Methods: Industrial production of 3-acetyl-11-keto-ursolic acid is not widely reported. the extraction from natural sources like Eriobotrya japonica remains the primary method. Advances in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-11-keto-ursolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and acetonitrile are frequently used .

Major Products:

Properties

CAS No.

35959-01-4

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H48O5/c1-18-9-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)17-22(34)26-29(6)12-11-24(37-20(3)33)28(4,5)23(29)10-13-31(26,30)8/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23+,24+,25+,26-,29+,30-,31-,32+/m1/s1

InChI Key

XDHCWTUZCOFKRH-CIKBGXLUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O

SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Oxoursolic acid acetate
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11-Oxoursolic acid acetate
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11-Oxoursolic acid acetate
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11-Oxoursolic acid acetate
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11-Oxoursolic acid acetate
Reactant of Route 6
11-Oxoursolic acid acetate

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